N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide
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Overview
Description
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as BENSCH, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide inhibits the activity of proteasomes by binding to the active site of the enzyme. This binding prevents the breakdown of proteins, leading to the accumulation of abnormal proteins in cells. This accumulation can lead to cell death, making N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide a potential anticancer agent. Additionally, the inhibition of proteasomes can lead to the accumulation of proteins involved in inflammatory processes, leading to the anti-inflammatory effects of N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide.
Biochemical and Physiological Effects:
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has been found to have a range of biochemical and physiological effects, including the inhibition of proteasomes, the induction of apoptosis in cancer cells, the reduction of inflammation, and the modulation of protein degradation pathways. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has been found to have low toxicity in normal cells, making it a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has several advantages for lab experiments, including its high yield synthesis, its ability to inhibit proteasomes, and its low toxicity in normal cells. However, there are also limitations to its use, including the need for further research to determine its efficacy as a therapeutic agent, its potential side effects, and the need for more efficient methods of delivery.
Future Directions
There are several future directions for the use of N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide in scientific research. One potential direction is the development of N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide-based cancer therapies, which could be used to target proteasomes in cancer cells. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide could be used in the study of protein degradation pathways and the role of proteasomes in various cellular processes. Further research is needed to determine the potential therapeutic applications of N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide and to develop more efficient methods of delivery.
Synthesis Methods
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide can be synthesized using various methods, including the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 2-naphthalenesulfonylhydrazide in the presence of a catalyst. Another method involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 2-naphthalenesulfonyl chloride followed by the addition of hydrazine hydrate. Both methods have been found to produce N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide with high yields.
Scientific Research Applications
N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has been widely used in scientific research due to its ability to inhibit the activity of proteasomes, which are responsible for the breakdown of proteins in cells. This compound has been found to have anticancer properties and has been used in the development of cancer therapies. N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-2-naphthalenesulfonohydrazide has been used in the study of protein degradation pathways and the role of proteasomes in various cellular processes.
properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-3-27-20-12-15(11-19(22)21(20)28-4-2)14-23-24-29(25,26)18-10-9-16-7-5-6-8-17(16)13-18/h5-14,24H,3-4H2,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWHQMYDBJAPO-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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